Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
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Overview
Description
Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl bromoacetate under basic conditions to form the intermediate, which is then cyclized to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and have shown similar biological activities.
N-(Pyridin-2-yl)amides: Known for their medicinal applications and structural similarity.
Uniqueness
Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Biological Activity
Methyl 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The molecular formula for this compound is C8H8N4O2, with a molecular weight of 188.18 g/mol. The structure features a pyridine ring and a triazole moiety, contributing to its biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors. The synthetic pathway often includes:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Acetylation : The resulting triazole is then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance:
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 18 |
Aspergillus niger | 16 |
These results indicate that the compound may serve as a potential agent for treating infections caused by resistant strains.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF7 (breast cancer) | 30 |
A549 (lung cancer) | 28 |
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it possesses moderate antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against clinical isolates of resistant bacteria. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.
Case Study 2: Anticancer Activity
In a research article from Cancer Letters, this compound was tested on various cancer cell lines. The findings suggested that it could inhibit tumor growth in vivo in mouse models when administered at specific dosages.
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
methyl 2-(3-pyridin-2-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-4-2-3-5-11-8/h2-5,7H,6H2,1H3 |
InChI Key |
XTRYWMIPYANQJV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
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